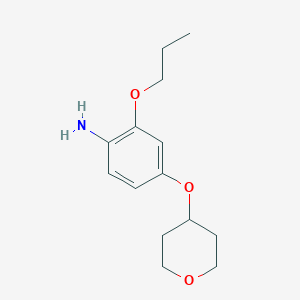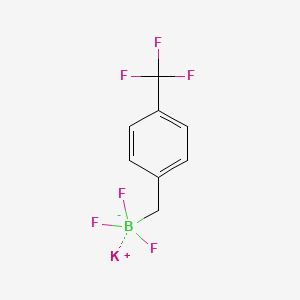
Potassium (4-cyclohexylphenyl)trifluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (4-cyclohexylphenyl)trifluoroboranuide is a chemical compound with the molecular formula C12H15BF3K. It is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions . This compound is particularly notable for its use in metal-catalyzed cross-coupling reactions, which are essential in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4-cyclohexylphenyl)trifluoroboranuide typically involves the reaction of 4-cyclohexylphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from affecting the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, crystallization techniques are employed to purify the compound, making it suitable for various applications .
化学反応の分析
Types of Reactions
Potassium (4-cyclohexylphenyl)trifluoroboranuide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in metal-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Typical reaction conditions involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Major Products
The major products formed from reactions involving this compound are often complex organic molecules, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
Potassium (4-cyclohexylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
作用機序
The mechanism by which potassium (4-cyclohexylphenyl)trifluoroboranuide exerts its effects is primarily through its role as a nucleophilic partner in metal-catalyzed cross-coupling reactions. The compound interacts with palladium or other metal catalysts to form intermediate complexes, which then undergo reductive elimination to form the desired carbon-carbon bonds . This process involves several molecular targets and pathways, including the activation of the boron-fluorine bond and the formation of transient organometallic species .
類似化合物との比較
Similar Compounds
- Potassium phenyltrifluoroboranuide
- Potassium (4-methylphenyl)trifluoroboranuide
- Potassium (4-tert-butylphenyl)trifluoroboranuide
Uniqueness
Potassium (4-cyclohexylphenyl)trifluoroboranuide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain cross-coupling reactions where other similar compounds may not perform as well .
特性
IUPAC Name |
potassium;(4-cyclohexylphenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3.K/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h6-10H,1-5H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIXRFDEMQGRFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2CCCCC2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














